Piperidine-3,5-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599857 | |
| Record name | Piperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-72-9 | |
| Record name | Piperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperidine 3,5 Diol and Stereoisomers
Ring-Forming Reactions and Cyclization Strategies
Cyclization from Acyclic Precursors (e.g., 1,5-Diols)
A common strategy for constructing the piperidine (B6355638) ring involves cyclization reactions starting from acyclic precursors, particularly 1,5-diols or their activated derivatives. One established method involves the conversion of 1,5-diols into activated 1,5-disulfonates, which then undergo nucleophilic substitution with a primary amine to form the piperidine ring. This approach has been reported to yield piperidine derivatives with good to excellent yields, typically ranging from 74% to 94%, under optimized conditions such as using the primary amine as the solvent at elevated temperatures (90-100 °C) for approximately 18 hours ciac.jl.cnsciengine.com.
Furthermore, chiral 1,5-diols, often obtained through asymmetric hydrogenation of suitable precursors, can serve as starting materials for enantioselective piperidine syntheses. These chiral diols provide a foundation for building stereodefined piperidine scaffolds, including those with hydroxyl functionalities at specific positions sioc-journal.cn. For instance, a chemoenzymatic approach starting from N-benzylglycinate has been employed to generate a mixture of cis- and racemic trans-3,5-piperidine diol. Subsequent ruthenium-catalyzed reactions can then stereoselectively transform this mixture into valuable intermediates like cis-(3R,5S)-diacetate nih.govacs.org.
Table 1: Synthesis of Piperidine Derivatives via Cyclization from 1,5-Diols
| Method | Starting Material Type | Reagents | Conditions | Typical Yield | Stereochemistry Control | References |
| Sulfonylation-Cyclization | 1,5-Diols | Sulfonylating agent (e.g., TsCl), Primary Amine | Amine as solvent, 90-100 °C, 18 h | 74-94% | Dependent on precursor chirality | ciac.jl.cnsciengine.com |
| Chemoenzymatic/Ru-catalyzed | N-benzylglycinate | Enzymes, Ru catalyst | Specific enzymatic and catalytic conditions | Varies | Cis- and trans-diols, cis-(3R,5S)-diacetate obtained | nih.govacs.org |
| Asymmetric Hydrogenation | Acyclic precursors | Chiral catalysts (e.g., Ir-based) | Optimized hydrogenation conditions | Varies | Enantiopure 1,5-diols | sioc-journal.cn |
Intramolecular Reductive Amination and Related Cyclizations
Intramolecular reductive amination is a powerful strategy for constructing the piperidine ring, offering a direct route to N-heterocycles. This method typically involves the cyclization of a molecule containing both an amine (or a precursor) and a carbonyl or imine functionality. Double reductive amination (DRA) of dicarbonyl compounds, particularly those derived from carbohydrates, is a highly effective approach for accessing polyhydroxypiperidines with defined stereochemistry chim.it. In DRA, a dicarbonyl compound reacts with a nitrogen source (such as ammonia, primary amines, or ammonium (B1175870) formate) and a reducing agent (like sodium cyanoborohydride, NaBH₃CN, or hydrogen gas) to form the piperidine ring in a single step. The choice of nitrogen source and reducing agent, along with reaction conditions, can influence the stereochemical outcome chim.it.
Other related cyclization strategies include intramolecular amination of unsaturated precursors. For instance, intramolecular amination of methoxyamine-containing boronic esters, proceeding via N-B bond formation and a 1,2-metalate shift, has been utilized for piperidine synthesis mdpi.com. Furthermore, iridium-catalyzed hydrogen-borrowing [5+1] annulation methods have been developed for the stereoselective synthesis of substituted piperidines, involving sequential cascades of hydroxyl oxidation, amination, and imine reduction mdpi.com.
Table 2: Intramolecular Reductive Amination and Related Cyclizations
| Method | Substrate Type | Nitrogen Source | Reducing Agent / Catalyst | Yields | Stereoselectivity | References |
| Double Reductive Amination (DRA) | Dicarbonyl compounds (e.g., sugar-derived) | Ammonia, amines, NH₄HCO₂ | NaBH₃CN, H₂ (with catalysts like Pd(OH)₂/C) | Good | High | chim.it |
| Intramolecular Reductive Amination | δ-hydroxy esters, δ-hydroxy amides | N/A | Chiral iridium catalysts | High | Enantioselective | sioc-journal.cn |
| Intramolecular Amination of Boronic Esters | Methoxyamine-containing boronic esters | N/A | N/A | Good | Varies | mdpi.com |
| Hydrogen-Borrowing [5+1] Annulation | Amino alcohols, unsaturated precursors | N/A | Iridium catalysts | Good | Stereoselective | mdpi.com |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic molecules, including piperidine rings. This method typically involves the intramolecular cyclization of dienes or enynes catalyzed by ruthenium-based carbene complexes (e.g., Grubbs catalysts). For piperidine synthesis, RCM is often applied to acyclic precursors bearing appropriate alkene functionalities, which then cyclize to form the six-membered ring.
In the context of synthesizing functionalized piperidines, RCM has been employed with hydroxylamine (B1172632) derivatives bearing unsaturated groups. Successful RCM of these precursors, often requiring preliminary protection of the hydroxylamine hydroxyl group, can yield piperidine derivatives in good yields beilstein-journals.org. These unsaturated piperidines can then be further manipulated, for example, by reduction, to afford saturated piperidine scaffolds. RCM has also been utilized in the synthesis of piperidine alkaloids and related structures, sometimes in conjunction with other strategies like asymmetric allylation researchgate.netresearchgate.net. An improved RCM methodology has been developed that tolerates the presence of basic amines, expanding its applicability researchgate.net.
Table 3: Ring-Closing Metathesis (RCM) in Piperidine Synthesis
| Method | Substrate Type | Catalyst (e.g., Grubbs) | Conditions | Yields | Stereoselectivity | References |
| RCM | Unsaturated hydroxylamines, dienes, enynes | Grubbs catalysts (I, II) | DCM, reflux, presence of base (if applicable) | Good | Varies | beilstein-journals.orgresearchgate.net |
| RCM | Unsaturated pipecolates | Grubbs catalysts | Standard RCM conditions | High | Varies | core.ac.uk |
| RCM | Allylic alcohol-tethered precursors | Gold(I) or Ru catalysts | Optimized conditions | Good | Varies | researchgate.net |
Multicomponent Reaction Pathways to Piperidine-3,5-diol Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecular architectures in a single step from three or more starting materials. These reactions are characterized by high atom economy, step economy, and the rapid generation of molecular diversity, making them attractive for drug discovery and natural product synthesis frontiersin.org. For piperidine scaffolds, various MCRs have been developed, often involving the simultaneous formation of multiple bonds.
While specific MCRs directly yielding this compound might be less documented, general strategies for constructing functionalized piperidine scaffolds using MCRs are well-established. These can include reactions that assemble the piperidine ring from simpler acyclic precursors, incorporating functionalities that can later be converted to hydroxyl groups or directly forming hydroxylated piperidines. For example, MCRs involving aldehydes, amines, and activated methylene (B1212753) compounds, or Diels-Alder type reactions involving aza-dienophiles, can lead to piperidine or piperidone cores that can be further functionalized researchgate.netnih.gov. The development of chemo- and regioselective MCRs is crucial for controlling the stereochemistry and functional group placement in the resulting piperidine scaffolds jocpr.com.
Development of Novel Protecting Group Strategies and Deprotection Techniques
The synthesis of this compound necessitates careful management of its multiple reactive functional groups: the secondary amine and the two secondary hydroxyl groups. Protecting group strategies are indispensable for achieving chemoselectivity during synthetic transformations and for controlling the stereochemistry.
Protecting Groups for Hydroxyl Groups: The two hydroxyl groups at the 3 and 5 positions can be protected using a variety of common alcohol protecting groups. These include:
Silyl (B83357) Ethers: tert-Butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers are widely used due to their relative stability and ease of removal. TBDMS ethers are typically cleaved with fluoride (B91410) sources (e.g., TBAF) or mild acids. TIPS ethers offer greater steric bulk and stability.
Acetals and Ketals: Cyclic acetals and ketals, such as isopropylidene ketals or benzylidene acetals, can be employed to protect vicinal diols or to differentiate between hydroxyl groups based on their relative orientation. These are generally deprotected under acidic conditions wiley-vch.deuniversiteitleiden.nl.
Esters: Acetate (B1210297), benzoate, and pivalate (B1233124) esters are classic protecting groups for alcohols. Their removal is typically achieved through nucleophilic hydrolysis (e.g., using bases like K₂CO₃ or NaOH, or amines) or via transesterification. The steric bulk of the ester can influence the ease of deprotection, with pivaloyl being more resistant to nucleophilic attack than acetyl wikipedia.orgthieme-connect.de.
Protecting Groups for the Amine: The piperidine nitrogen can be protected using several common amine protecting groups:
tert-Butoxycarbonyl (Boc): Introduced using Boc anhydride (B1165640), the Boc group is stable to basic and nucleophilic conditions but readily removed by strong acids (e.g., trifluoroacetic acid (TFA) or HCl) wikipedia.org.
Benzyloxycarbonyl (Cbz or Z): This group is typically removed by catalytic hydrogenolysis (H₂/Pd-C) or by dissolving metal reduction (e.g., Li/NH₃). It is stable to acidic and basic conditions wikipedia.org.
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is labile to mild bases, such as piperidine or morpholine (B109124) in DMF, making it orthogonal to acid-labile and hydrogenolysis-labile groups wikipedia.orgthieme-connect.deresearchgate.net.
The concept of orthogonality is critical in designing synthetic routes for this compound. Orthogonal protecting groups can be removed selectively in the presence of others under different reaction conditions, allowing for sequential functionalization of the molecule. For instance, a Boc-protected amine can be deprotected with acid, while silyl ethers protecting the hydroxyl groups are removed with fluoride, or vice versa, depending on the specific reagents and conditions chosen.
Table 4: Common Protecting Groups for this compound Synthesis
| Functional Group | Protecting Group Name | Introduction Method | Deprotection Method | Deprotection Reagents | Orthogonality (Examples) |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole/DMAP | Acidolysis, Fluoride ion treatment | HCl, TFA, TBAF | Orthogonal to Boc, Cbz, Fmoc, Acetates |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole/DMAP | Acidolysis, Fluoride ion treatment | HCl, TFA, TBAF | Orthogonal to Boc, Cbz, Fmoc, Acetates | |
| Acetate | Acetic anhydride, Acetyl chloride | Basic hydrolysis, Nucleophilic attack | K₂CO₃/MeOH, NaOH, NH₃ | Orthogonal to Boc, Cbz, Silyl ethers | |
| Benzylidene acetal | Benzaldehyde dimethyl acetal, TsOH (cat.) | Acidolysis | Dilute HCl, PPTS | Orthogonal to Boc, Cbz, Silyl ethers | |
| Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, Base (e.g., Et₃N, DMAP) | Acidolysis | TFA, HCl (in dioxane or MeOH) | Orthogonal to Cbz, Fmoc, Silyl ethers, Acetates |
| Benzyloxycarbonyl (Cbz) | Cbz-Cl, Base | Catalytic hydrogenolysis, Dissolving metal reduction | H₂/Pd-C, Li/NH₃ | Orthogonal to Boc, Fmoc, Silyl ethers, Acetates | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, Base | Basic cleavage | Piperidine/DMF, Morpholine/DMF | Orthogonal to Boc, Cbz, Silyl ethers, Acetates (stable to acid and hydrogenolysis) |
High Resolution Spectroscopic Characterization and Detailed Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the structure and stereochemistry of organic molecules. For Piperidine-3,5-diol, various NMR techniques are employed to unravel its complex structural features.
Multi-dimensional NMR for Complex Stereochemical Assignment
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy), are indispensable for assigning signals and establishing connectivity and spatial relationships between atoms. These techniques are crucial for differentiating between the cis and trans isomers of this compound, as well as for determining the absolute configuration if chiral centers are present and analyzed.
For instance, vicinal proton-proton coupling constants (J-values) in ¹H NMR spectra provide clues about the dihedral angles between adjacent protons, which are indicative of the relative stereochemistry of substituents on the piperidine (B6355638) ring. NOESY experiments reveal through-space correlations between protons that are close in proximity, further aiding in the assignment of axial and equatorial positions of the hydroxyl groups and other substituents, thereby confirming stereochemical assignments nih.govipb.ptresearchgate.net. Studies on similar piperidine derivatives have shown that specific coupling constants, such as those between protons at C-3 and C-4, can distinguish between cis and trans configurations ipb.pt.
Conformational Analysis using NMR Techniques
For this compound, the hydroxyl groups at C-3 and C-5 can occupy axial or equatorial positions. The specific stereochemistry (cis or trans) dictates the possible arrangements. For example, in a trans-3,5-disubstituted piperidine, the diequatorial conformation is often favored due to reduced steric hindrance nih.gov. Conversely, cis isomers might have different preferred conformations. Variable temperature NMR studies can also provide insights into conformational dynamics and the energy barriers between different conformers mdpi.com. The presence of intramolecular hydrogen bonding can also stabilize specific conformations, which can be inferred from NMR data researchgate.netiucr.org.
Elucidation of Reaction Intermediates via In-situ NMR
In-situ NMR reaction monitoring allows for the real-time observation of chemical transformations, enabling the identification of transient intermediates and the elucidation of reaction mechanisms acs.orgchemrxiv.orgmagritek.combeilstein-journals.org. While direct literature examples for in-situ NMR monitoring specifically for this compound's reaction intermediates are scarce, this technique is broadly applicable. If this compound were involved in a reaction, such as derivatization or a condensation, in-situ NMR could track the disappearance of starting materials and the appearance of intermediates, providing kinetic data and structural information about short-lived species. For example, studies on related piperidine syntheses have utilized in-situ ¹⁹F NMR to monitor reaction progress and intermediate formation acs.org.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, providing precise bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For this compound, single-crystal X-ray diffraction can confirm the relative stereochemistry of the hydroxyl groups (cis or trans) and, if anomalous dispersion effects are analyzed, the absolute configuration (R/S) at C-3 and C-5 researchgate.netiucr.orgscielo.org.mx.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state and intermolecular interactions, such as hydrogen bonding americanpharmaceuticalreview.commdpi.commt.comconicet.gov.ar.
For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl groups, typically appearing as a broad band in the region of 3200–3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring and any substituents would be observed around 2800–3000 cm⁻¹. The C-N stretching and ring vibrations of the piperidine moiety would also contribute to the fingerprint region of the spectra. Raman spectroscopy would complement IR by providing information on vibrations that involve changes in polarizability, often highlighting C-H stretches and ring modes with different intensity patterns americanpharmaceuticalreview.commt.com. Differences in hydrogen bonding or crystal packing can lead to observable shifts and changes in the intensity and shape of these vibrational bands, allowing for the characterization of different solid forms or conformational states americanpharmaceuticalreview.commdpi.com.
Mass Spectrometry (High-Resolution and Tandem MS) for Derivative Elucidation
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula, which is a critical step in confirming the identity of this compound mdpi.comarkat-usa.orgscielo.brvulcanchem.com.
Theoretical and Computational Chemistry of Piperidine 3,5 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Piperidine-3,5-diol at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and analyze the electronic structure. nih.govnih.gov
DFT studies reveal key aspects of this compound's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl groups as sites susceptible to electrophilic attack and the electropositive hydrogen atoms as potential sites for nucleophilic interaction.
Table 1: Representative Global Reactivity Descriptors Calculated by DFT Note: These are illustrative values for a piperidine scaffold and would be specifically calculated for this compound in a dedicated study.
| Descriptor | Formula | Typical Value Range | Significance |
| HOMO Energy | EHOMO | -6 to -8 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1 to 1 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5 to 9 eV | Chemical reactivity, stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2 to 4 eV | Tendency to attract electrons |
| Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 to 4.5 eV | Resistance to charge transfer |
| Softness (S) | 1/(2η) | 0.1 to 0.2 eV-1 | Reciprocal of hardness |
Ab Initio Methods for Energetic and Geometrical Parameters
Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to calculating molecular properties from first principles without empirical data. researchgate.net These methods are valuable for determining the initial geometrical parameters (bond lengths, bond angles, and dihedral angles) and the total energy of this compound. researchgate.net
For a molecule like this compound, ab initio calculations can predict that the piperidine ring will adopt a stable chair conformation to minimize steric strain. The hydroxyl groups at the C3 and C5 positions can exist in either axial or equatorial orientations, leading to different stereoisomers (cis and trans). Ab initio methods can calculate the relative energies of these conformers to predict the most stable arrangement.
Table 2: Predicted Geometrical Parameters for a Piperidine Ring from Ab Initio Calculations Note: These values represent a generalized piperidine ring and serve as a baseline for specific calculations on this compound.
| Parameter | Atom Pair/Group | Typical Value |
| Bond Length | C-N | ~1.47 Å |
| C-C | ~1.53 Å | |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-N-C | ~111° |
| C-C-N | ~110° | |
| C-C-C | ~111° | |
| C-O-H | ~109° |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the solvent. researchgate.net An MD simulation for this compound would typically be performed in an explicit solvent, such as water, to mimic physiological conditions. nih.gov
These simulations can map the conformational landscape by tracking the torsional angles of the molecule over nanoseconds. nih.gov This reveals the preferred conformations, the energy barriers between them, and their lifetimes. nih.govmdpi.com For this compound, MD simulations would explore the stability of the chair conformation of the piperidine ring and the orientation of the two hydroxyl groups. The simulations can also elucidate the role of intramolecular hydrogen bonding between the hydroxyl groups in stabilizing certain conformations.
Solvation effects are analyzed by examining the radial distribution functions of water molecules around the solute. This reveals the structure of the solvation shells and the extent of hydrogen bonding between the hydroxyl groups of this compound and the surrounding water molecules, which is crucial for understanding its solubility and interactions in an aqueous environment.
Prediction of Chemical Reactivity and Mechanistic Pathways
Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. researchgate.net Using DFT, the pathways of reactions involving this compound can be meticulously mapped out. researchgate.net
For instance, the nucleophilic substitution reaction of the hydroxyl groups can be modeled. Calculations would identify the transition state structures, and the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. researchgate.net A lower activation energy suggests a more favorable reaction pathway. researchgate.net Thermodynamic parameters, such as the Gibbs free energy of the reaction, can also be calculated to determine the spontaneity and feasibility of a proposed mechanism. researchgate.net Such studies are crucial for understanding how this compound might interact with other reagents and for designing synthetic routes.
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling techniques are used to establish relationships between the three-dimensional structure of a molecule and its chemical reactivity. nih.gov For this compound, this involves analyzing how different conformations and stereoisomers (e.g., cis vs. trans isomers) affect its properties.
By systematically modifying the structure—for example, by changing the orientation of the hydroxyl groups from equatorial to axial—and then recalculating reactivity descriptors (like the HOMO-LUMO gap or MEP), a structure-reactivity relationship can be developed. This understanding is vital for predicting how structural modifications would influence the chemical behavior of the molecule, guiding the design of new derivatives with tailored reactivity. nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For this compound, this analysis would reveal the nature and extent of the hydrogen bonding network formed by the hydroxyl groups and the piperidine nitrogen. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov This analysis would likely show that H···O/O···H interactions (hydrogen bonds) and H···H contacts (van der Waals forces) are the most significant contributors to the crystal packing, underscoring the critical role of hydrogen bonding in the supramolecular assembly of the compound. nih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table shows a typical distribution for a hydroxylated organic molecule. Specific values for this compound would depend on its crystal structure.
| Contact Type | Percentage Contribution | Type of Interaction |
| H···H | 40 - 50% | Van der Waals |
| O···H / H···O | 30 - 40% | Hydrogen Bonding |
| C···H / H···C | 5 - 10% | Weak C-H···π or Van der Waals |
| N···H / H···N | 3 - 8% | Hydrogen Bonding |
| O···O | < 1% | Repulsive Contact |
Stereoelectronic Effects on this compound Conformations
The conformational landscape of this compound is dictated by a complex interplay of steric and stereoelectronic effects. The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. However, the presence of the nitrogen heteroatom and two hydroxyl substituents introduces a variety of non-covalent interactions that significantly influence the relative stability of different conformers. Computational studies, while not extensively reported for this specific molecule, can be informed by analyses of related structures such as substituted piperidines and cyclohexanediols.
The primary chair conformations for cis-piperidine-3,5-diol (B2772901) involve the hydroxyl groups in either a diequatorial or a diaxial orientation. In the trans isomer, the substituents are constrained to an axial-equatorial arrangement. The relative energies of these conformers are determined by several key stereoelectronic interactions, including intramolecular hydrogen bonding and hyperconjugation.
Intramolecular Hydrogen Bonding:
A crucial stabilizing factor in the conformations of this compound is the potential for intramolecular hydrogen bonding. In the cis-diaxial conformer, the two hydroxyl groups are in close proximity (a 1,3-diaxial relationship), which can facilitate the formation of a hydrogen bond between them. This interaction can significantly lower the energy of the diaxial form, counteracting the steric strain typically associated with axial substituents.
The conformational equilibrium of cis-cyclohexane-1,3-diol, a carbocyclic analog, provides valuable insight. In non-polar solvents like carbon tetrachloride, an intramolecular hydrogen bond stabilizes the diaxial conformer, with the energy of this bond estimated to be around 1.6 kcal/mol. semanticscholar.orgrsc.org Conversely, in aqueous solutions, the diequatorial conformer is favored by as much as 2.7 kcal/mol, as intermolecular hydrogen bonding with water disrupts the internal hydrogen bond. semanticscholar.orgrsc.org A similar trend is anticipated for cis-piperidine-3,5-diol.
Hyperconjugative Effects:
Hyperconjugation, the interaction of filled bonding orbitals with adjacent empty antibonding orbitals, also plays a significant role in the conformational stability of this compound. These interactions are highly dependent on the geometry of the molecule.
One of the most important hyperconjugative interactions in piperidine derivatives involves the nitrogen lone pair. When the lone pair is anti-periplanar to a C-C or C-H bond, a stabilizing n -> σ* interaction can occur. The orientation of the nitrogen lone pair (axial or equatorial) will therefore influence the stability of the conformer.
Additionally, hyperconjugative interactions can occur between C-H or C-C bonds and the antibonding orbital of the C-O bonds of the hydroxyl groups (σ -> σ*). The efficiency of this orbital overlap is maximized when the interacting bonds are anti-periplanar. These interactions contribute to the subtle energy differences between various chair and non-chair (twist-boat) conformations. Natural Bond Orbital (NBO) analysis is a computational tool frequently used to quantify the energetic contributions of these hyperconjugative interactions. nih.gov
Conformational Isomers and Relative Energies:
The interplay of these stereoelectronic effects results in a number of possible low-energy conformers. For cis-piperidine-3,5-diol, the primary equilibrium is between the diequatorial and diaxial chair conformations. The diaxial form is stabilized by intramolecular hydrogen bonding, while the diequatorial form is generally favored due to lower steric hindrance. The solvent environment plays a critical role in determining the position of this equilibrium.
For trans-piperidine-3,5-diol, the hydroxyl groups are in an axial-equatorial arrangement. Ring inversion leads to an energetically equivalent conformer. The stability of this isomer will also be influenced by potential O-H···N hydrogen bonding and hyperconjugative effects.
The following interactive data tables provide hypothetical but illustrative energetic data for the conformational analysis of cis-piperidine-3,5-diol in different solvent environments, based on analogous systems.
Table 1: Hypothetical Relative Energies of cis-Piperidine-3,5-diol Chair Conformers
| Conformer | Solvent | ΔG (kcal/mol) | Predominant Stabilizing Interaction |
| Diequatorial | Gas Phase | 0.0 | Lower Steric Strain |
| Diaxial | Gas Phase | -0.5 | Intramolecular O-H···O Hydrogen Bond |
| Diequatorial | Water | 0.0 | Solvation, Lower Steric Strain |
| Diaxial | Water | 2.5 | Steric Strain (disrupted H-bond) |
Table 2: Key Stereoelectronic Interactions in this compound
| Interaction Type | Donor Orbital | Acceptor Orbital | Conformer where Effect is Significant | Estimated Stabilization Energy (kcal/mol) |
| Intramolecular Hydrogen Bond | O-H (axial) | O (axial) | cis-Diaxial | 1.5 - 2.0 |
| Intramolecular Hydrogen Bond | O-H | N (lone pair) | Dependent on OH orientation | 1.0 - 3.0 |
| Hyperconjugation | n (Nitrogen lone pair) | σ* (C-C) | Dependent on lone pair orientation | 0.5 - 2.5 |
| Hyperconjugation | σ (C-H) | σ* (C-O) | Both axial and equatorial conformers | 0.2 - 1.0 |
It is important to note that non-chair conformations, such as the twist-boat, may also be populated, particularly if they are stabilized by strong intramolecular hydrogen bonds that cannot be accommodated in a chair geometry. However, for simple substituted piperidines, the energy barrier to ring inversion through boat and twist-boat transition states is generally low. ias.ac.in A comprehensive computational study employing methods such as Density Functional Theory (DFT) would be necessary to accurately quantify the energies of all possible conformers and the transition states connecting them for this compound. nih.gov
Applications of Piperidine 3,5 Diol As a Versatile Molecular Scaffold and Building Block
Utility in the Construction of Complex Natural Products and Synthetic Targets
Piperidine-3,5-diol and its derivatives serve as key intermediates in the synthesis of various biologically relevant molecules, including alkaloids and other complex natural products. The stereochemistry inherent in the diol can be leveraged to control the stereochemical outcome of subsequent synthetic steps, facilitating the construction of chiral targets.
| Natural Product/Synthetic Target Class | Role of this compound (or derivative) | Key Synthetic Transformation | Citation(s) |
| Piperidine (B6355638) Alkaloids | Chiral building block | Stereoselective functionalization, cyclization | nih.gov, researchgate.net, d-nb.info |
| Aza-C-linked Disaccharide Mimetics | Scaffold for disaccharide analogues | Dihydroxylation, ring expansion | beilstein-journals.org |
| Substituted Piperidines | Core structure | Diverse functionalization at C-3 and C-5 | nih.gov, acs.org, researchgate.net, niscpr.res.in |
| Indole Alkaloids | Structural motif | Incorporation into complex fused ring systems | rsc.org |
Scaffolding Strategies for Diverse Heterocyclic Systems
The piperidine ring itself is a privileged structure in medicinal chemistry, found in a vast number of pharmaceuticals and natural products beilstein-journals.org, ajchem-a.com. This compound provides a pre-functionalized scaffold that allows for the systematic introduction of substituents, leading to diverse heterocyclic systems.
General Scaffolding: The diol can be selectively protected or functionalized, allowing for regioselective transformations at the hydroxyl groups or the nitrogen atom. This enables the creation of libraries of compounds with variations at specific positions.
Stereochemical Control: The presence of two hydroxyl groups offers opportunities for stereoselective reactions, such as diastereoselective reductions or oxidations, leading to the controlled synthesis of stereochemically defined piperidine derivatives.
Organometallic approaches have been instrumental in developing sophisticated scaffolding strategies. By complexing unsaturated heterocyclic ligands with transition metals, enantiomeric scaffolds can be generated, facilitating regio-, stereo-, and enantiocontrolled construction of substituted heterocycles nih.gov. For piperidine synthesis, such strategies often involve π-complexes of pyridinyl or dihydropyridinyl systems, which can be elaborated using organometallic reagents.
| Organometallic Scaffold Approach | Metal Catalyst/Ligand | Key Transformation | Outcome/Application | Citation(s) |
| η³-Pyridinyl Complex Scaffolding | CpMo(CO)₂-based | Regio- and stereocontrolled functionalization | Synthesis of substituted piperidines and tetrahydropyrans | nih.gov, ru.nl |
| Metal-catalyzed Cyclization | Pd(II) | Intramolecular N-alkylation | Synthesis of cis-2,6-disubstituted piperidines | acs.org |
The inherent flexibility of the piperidine ring can be modulated through the introduction of substituents. This compound derivatives can be designed to create conformationally constrained analogues, which are often beneficial for enhancing binding affinity and selectivity in drug design acs.org, enamine.net. Conversely, introducing flexible linkers can allow for better adaptation to binding sites nih.gov.
| Analogue Type | Design Strategy | Application/Purpose | Citation(s) |
| Conformationally Constrained | Introduction of rigid substituents, fused rings | Improved receptor binding, SAR studies | researchgate.net, acs.org |
| Flexible Analogues | Incorporation of linker units, varied side chains | Enhanced binding site interaction, drug resistance profiles | nih.gov |
| Spirocyclic Systems | Formation of spiro junctions with the piperidine core | Novel scaffolds for biological activity | tandfonline.com |
Precursor for the Synthesis of Novel Substituted Piperidines and Polycyclic Architectures
This compound serves as a direct precursor for a wide array of novel substituted piperidines and more complex polycyclic systems. Its hydroxyl groups can be readily converted into various functional groups, or they can participate in cyclization reactions.
3,5-Disubstituted Piperidines: Through selective functionalization of the hydroxyl groups (e.g., esterification, etherification) or their conversion to other functionalities, a diverse range of 3,5-disubstituted piperidines can be accessed nih.gov, acs.org, researchgate.net.
Polycyclic Systems: The piperidine core can be integrated into fused or spirocyclic ring systems, creating more complex molecular architectures with potential pharmacological relevance tandfonline.com.
| Novel Piperidine/Polycyclic Architecture | Synthesis Route from this compound | Key Functionalization/Reaction | Citation(s) |
| cis-3,5-Diacetoxy piperidines | Acetylation of diol | Esterification | nih.gov, acs.org |
| 3-Amino-substituted piperidines | Conversion of hydroxyls to amines | Tosylation followed by amination | niscpr.res.in |
| N-Arylpiperidines | N-Arylation of piperidine core | Ullmann or Buchwald-Hartwig coupling | tandfonline.com |
| Spiro-piperidine derivatives | Cyclization reactions involving piperidine | Multi-component reactions | tandfonline.com |
Development of New Synthetic Methodologies Leveraging this compound as a Key Intermediate
The unique reactivity of this compound has spurred the development of novel synthetic methodologies. Its structure lends itself to various transformations, including chemoenzymatic routes, organometallic catalysis, and stereoselective functionalizations.
Chemoenzymatic Synthesis: Enzymes can be employed for selective transformations of this compound or its precursors, allowing for high diastereoselectivity and enantioselectivity, as seen in the conversion to diacetate derivatives nih.gov, acs.org.
Organometallic Catalysis: Transition metal catalysts are crucial for many transformations involving this compound derivatives, enabling efficient C-C and C-N bond formations, cyclizations, and functionalizations nih.gov, organic-chemistry.org, acs.org.
Divergent Synthesis: Methodologies have been developed to access multiple stereoisomers of substituted piperidines from common precursors related to this compound, showcasing its utility in divergent synthesis strategies researchgate.net, rsc.org.
| Synthetic Methodology | Key Intermediate/Role of this compound | Transformation Type | Outcome/Advantage | Citation(s) |
| Chemoenzymatic Diol Functionalization | This compound precursor | Enzyme and Ru-catalyzed reaction | High diastereoselectivity, efficient diacetate formation | nih.gov, acs.org |
| Organometallic Enantiomeric Scaffolding | Dihydropyridinyl complexes | Functionalization of π-complexes | Regio-, stereo-, and enantiocontrolled synthesis | nih.gov, ru.nl |
| Stereoselective Dihydroxylation | Pyridine derivatives | Dihydroxylation of alkenes | Access to polyhydroxylated piperidines | beilstein-journals.org |
| Aza-Achmatowicz Reaction | Furanyl amine precursors | Rearrangement, functionalization | Synthesis of functionalized piperidinones/piperidines | ru.nl |
Studies on Molecular Recognition and Chemical Interactions through Derivatization
Derivatives of this compound can be synthesized to probe molecular recognition events and chemical interactions. By modifying the scaffold with specific functional groups, researchers can investigate binding affinities, receptor interactions, and structure-activity relationships (SAR) for potential therapeutic agents.
SAR Studies: Modifications around the piperidine core, originating from this compound, allow for systematic exploration of how structural changes impact biological activity, as seen in studies of monoamine transporter ligands acs.org.
Receptor Binding: The piperidine moiety can be incorporated into molecules designed to interact with specific biological targets, such as neurotransmitter receptors or enzymes, by tuning its conformation and electronic properties nih.gov, nih.gov.
| Study Area | Derivatization Strategy | Target Interaction/Recognition | Outcome/Finding | Citation(s) |
| Monoamine Transporter Ligands | Modification of 3α-substituents | DAT, SERT, NET binding | Improved activity with flexible substituents, SAR insights | acs.org |
| HIV-1 Inhibitors | Incorporation of piperidine-linked benzyl/phenyl motifs | HIV-1 RT binding | Improved drug resistance profiles by adapting to binding site variations | nih.gov |
| Organic Ammonium (B1175870) Ion Binding | Synthesis of receptor molecules | Amine/ammonium ion recognition | Understanding of host-guest interactions, design of selective synthetic receptors | nih.gov |
Compound List
this compound
(3S,5S)-Piperidine-3,5-diol
(3R,5R)-Piperidine-3,5-diol
cis-Piperidine-3,5-diol (B2772901)
trans-Piperidine-3,5-diol
Alkaloids
N-Arylpiperidines
3,5-Disubstituted piperidines
3-Amino-substituted piperidines
Spiro-piperidine derivatives
Piperidinones
Piperidinols
Dihydropyridones
Dihydropyridinyl complexes
Piperidine-based drugs
Cocaine analogues
HIV-1 inhibitors
Natural products
Aza-C-linked disaccharide mimetics
Monoamine transporter ligands
Future Research Directions and Emerging Paradigms
Exploration of Emerging Synthetic Technologies for Piperidine-3,5-diol and its Derivatives
The synthesis of this compound, particularly with precise stereochemical control, can be significantly advanced by adopting emerging synthetic technologies. Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it suitable for the rapid production of piperidine (B6355638) derivatives researchgate.netbeilstein-journals.orgresearchgate.net. For instance, electroreductive cyclization of imines in flow microreactors has demonstrated efficient synthesis of piperidine scaffolds, potentially adaptable for diol synthesis researchgate.netbeilstein-journals.org.
Photoredox catalysis and electrochemistry are also promising avenues. Photoredox catalysis, often employing iridium or other transition metal complexes, can enable novel C-H functionalization and cascade reactions for constructing complex piperidine frameworks under mild conditions thieme-connect.comacs.orgscispace.com. Electrochemical methods, such as aminoxyl-mediated α-cyanation, can functionalize piperidine rings selectively, offering routes to diverse derivatives nih.gov.
Biocatalysis , leveraging enzymes for specific transformations, presents a sustainable and highly selective approach. Recent advancements in chemo-enzymatic dearomatization of pyridines have shown promise for creating stereo-enriched piperidines acs.orgchemistryviews.orgchemrxiv.org. Enzymes like proline hydroxylases can introduce hydroxyl groups regioselectively, a strategy that could be applied to create specific stereoisomers of this compound.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing organic synthesis by enabling predictive modeling, reaction optimization, and retrosynthetic planning. AI algorithms can analyze vast datasets to predict reaction outcomes, identify optimal reaction conditions (solvent, catalyst, temperature), and suggest novel synthetic routes for piperidine derivatives researchgate.neteurekalert.orgsesjournal.comijsetpub.com.
For this compound, AI/ML can accelerate the discovery of efficient synthetic pathways by predicting the success of specific reaction conditions or identifying novel catalysts. Machine learning models, particularly deep learning and graph neural networks, are increasingly used for retrosynthesis prediction, offering more efficient and less expertise-dependent route planning compared to traditional methods ijsetpub.comengineering.org.cn. The development of AI platforms that can integrate chemical knowledge with predictive capabilities will be crucial for optimizing the synthesis of complex piperidine structures researchgate.neteurekalert.org.
Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Understanding
Elucidating the precise structure, stereochemistry, and reaction mechanisms of this compound and its derivatives requires advanced analytical tools. Nuclear Magnetic Resonance (NMR) spectroscopy , including multi-dimensional techniques like COSY, HSQC, and HMBC, is essential for detailed structural assignment and stereochemical analysis ipb.ptoptica.orgresearchgate.netlibretexts.org. Techniques such as NOE difference spectroscopy can further confirm spatial arrangements.
Computational chemistry , particularly Density Functional Theory (DFT), plays a vital role in understanding molecular conformations, electronic properties, and reaction pathways mdpi.comiucr.orgnih.govacs.orgacs.orgscirp.orgacs.org. DFT calculations can predict preferred conformations of piperidine rings, analyze substituent effects, and elucidate transition states in reaction mechanisms, providing insights that complement experimental data. High-resolution mass spectrometry (HRMS) and advanced spectroscopic methods are critical for confirming molecular formulas and identifying reaction intermediates.
Expansion of Chemical Reactivity and Novel Transformation Pathways
Exploring new chemical transformations can unlock diverse structural analogues of this compound. C-H functionalization strategies, including those mediated by transition metals (e.g., Rh, Cu, Ir) or photoredox catalysis, allow for selective modification of the piperidine ring at specific positions, enabling the introduction of new functional groups or complex substituents thieme-connect.comacs.orgscispace.comnih.gov.
Cascade reactions that combine multiple transformations in a single pot offer efficient routes to complex piperidine architectures. For example, NHC-catalyzed cascade reactions have been developed for the diastereoselective synthesis of multifunctionalized piperidines rsc.org. Similarly, photoinduced palladium-catalyzed cascade reactions can lead to chiral piperidines through C-H functionalization and annulation sequences thieme-connect.com.
The exploration of electrochemical methods for C-N bond formation and functionalization also presents opportunities for novel transformations, potentially leading to unique piperidine derivatives beilstein-journals.orgnih.govnih.gov.
Development of High-Throughput Synthesis and Screening Methods for this compound Analogues
To accelerate the discovery of new applications, particularly in medicinal chemistry, the development of high-throughput synthesis (HTS) and screening methods for this compound analogues is crucial. Combinatorial chemistry and parallel synthesis techniques can generate large libraries of diverse piperidine derivatives.
These libraries can then be screened using automated platforms to identify compounds with desired biological activities or catalytic properties. The integration of robotic automation with HTS allows for rapid evaluation of thousands or millions of compounds, significantly speeding up the drug discovery process chemrxiv.orgnih.govpnas.org. For this compound, this approach could facilitate the identification of novel enzyme inhibitors, chiral catalysts, or building blocks for complex molecules.
Compound List:
this compound
(3S,5S)-Piperidine-3,5-diol
(3R,5S)-piperidine-3,5-diol
(3R,5R)-Piperidine-3,5-diol
(3S,5R)-piperidine-3,5-diol
cis-Piperidine-3,5-diol (B2772901)
N-Boc-piperidine
N-Boc-tetrahydropyridine
N-formylpiperidine
N-methylpiperidine
N-brosyl-piperidine
N-acylpiperidines
1-methyl-2-piperidine methanol (B129727)
4-(1-pyrrolidinyl)piperidine (B154721)
2,6-disubstituted piperidine derivatives
N-substituted piperidines
(3R,5S)-1-benzyl-piperidine-3,5-diol
(3R,5S)-diacetate
(3R,5S)-hydroxy acetate (B1210297)
(3R,5R)-hydroxy acetate
(3S,5S)-piperidine-3,5-diol hydrochloride
(3R,5S)-piperidine-3,5-diol hydrochloride
(3R,5R)-Piperidine-3,5-diol Hydrochloride
1-benzyl-4,5-epoxypiperidin-3-ols
4-substituted 1-benzylpiperidine-3,5-diols
2-phenylpiperidine-1-carbaldehyde
N-formyliminium ion
N-CH2D piperidines
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine
Niraparib
Swainsonine
Curcumin (CUM)
Piperidine methacrylate (B99206)
Piperidine acrylate (B77674)
MMA (Methyl Methacrylate)
DMAA (Dimethylacrylamide)
EGDMA (Ethylene Glycol Dimethacrylate)
MBAM (N,N'-Methylenebisacrylamide)
Pyridine
Pyrrolidine
Imines
Dihaloalkanes
Amino acid derivatives
1,3-dienes
Amides
Enals
Azalactones
Chalcones
N-methyl-d-piperidines
Q & A
Basic: What are the standard synthetic routes for piperidine-3,5-diol derivatives, and how are intermediates characterized?
Answer:
this compound derivatives are typically synthesized via Claisen-Schmidt condensation. For example, 4-piperidone hydrochloride reacts with substituted benzaldehydes (e.g., trifluoromethylbenzaldehyde) in HCl-saturated glacial acetic acid for 48 hours. Key steps include:
- Intermediate isolation : Crude products are neutralized with K₂CO₃, extracted with ethyl acetate, and purified via recrystallization .
- Characterization :
- NMR : Proton signals at δ 4.12 ppm (N(CH₂)₂) and aromatic protons (δ 7.6–7.8 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 411 for C₂₁H₁₅F₆NO) validate molecular weight .
- Elemental analysis : Discrepancies ≤0.1% between calculated and observed C/H/N ratios ensure purity .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of this compound derivatives?
Answer:
- Solvent effects : Polar protic solvents (e.g., acetic acid) stabilize transition states via hydrogen bonding, favoring cis-diol formation. Nonpolar solvents may yield mixed stereoisomers .
- Catalytic control : HCl gas promotes imine formation and cyclization, while Lewis acids (e.g., ZnCl₂) alter regioselectivity in arylidene substitutions .
- Theoretical validation : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts energy barriers for stereoisomer interconversion .
Basic: What analytical techniques are essential for confirming the structure of this compound analogs?
Answer:
- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., monoclinic P2₁/n space group for C₁₅H₂₁NO₄S derivatives; hydrogen-bonded dimeric units) .
- ¹H/¹³C NMR : Diastereotopic protons (e.g., axial/equatorial -OH groups) split into distinct signals under high-resolution conditions .
- Chromatography : TLC (Rf 0.40–0.41 in CHCl₃/Et₂O) monitors reaction progress .
Advanced: How can computational methods resolve contradictions in experimental spectral data for diastereomers?
Answer:
- Conformational analysis : Compare experimental NMR coupling constants (J) with DFT-predicted dihedral angles. For example, trans-3,5-diols exhibit J > 8 Hz for vicinal protons .
- Vibrational spectroscopy : IR stretching frequencies (e.g., 3400–3200 cm⁻¹ for -OH) align with optimized geometries from Gaussian09 calculations .
Basic: What safety protocols are critical when handling this compound derivatives?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk: GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhaling vapors (STOT SE 3, H335) .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How do substituents on the arylidene group affect antitumor activity in this compound derivatives?
Answer:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (-CF₃) enhances cytotoxicity (IC₅₀ < 10 µM in HeLa cells) by increasing electrophilicity .
- Methoxy (-OCH₃) groups : Improve antioxidant capacity (IC₅₀ 25 µM in DPPH assays) via radical stabilization .
- SAR studies : 3D-QSAR models correlate logP and polar surface area with bioactivity .
Basic: How are this compound derivatives evaluated for biological activity?
Answer:
- In vitro assays :
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., MDA-MB-231) .
- Antioxidant capacity : DPPH radical scavenging and ferric reducing power (FRAP) tests .
- Dose-response curves : EC₅₀ values calculated using GraphPad Prism .
Advanced: What strategies address low yields in large-scale synthesis of chiral piperidine-3,5-diols?
Answer:
- Catalyst optimization : Chiral auxiliaries (e.g., (R)-BINOL) or enzymes (e.g., lipases) improve enantiomeric excess (ee > 90%) .
- Process intensification : Microwave-assisted synthesis reduces reaction time from 48 hours to 6 hours .
Basic: How should this compound derivatives be stored to ensure stability?
Answer:
- Conditions : Store in airtight containers at –20°C under nitrogen to prevent oxidation .
- Decomposition risks : Thermal degradation above 150°C releases toxic gases (e.g., NOₓ) .
Advanced: What mechanistic insights explain contradictory antioxidant and pro-oxidant behaviors in derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
